An In-depth Technical Guide to 1-(2-Bromo-5-chlorophenyl)ethanone (CAS: 935-99-9): Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-(2-Bromo-5-chlorophenyl)ethanone (CAS: 935-99-9): Synthesis, Properties, and Applications
Introduction
1-(2-Bromo-5-chlorophenyl)ethanone, registered under CAS number 935-99-9, is a halogenated aromatic ketone that serves as a pivotal intermediate in modern organic synthesis. Characterized by a phenyl ring substituted with bromine and chlorine atoms and an acetyl group, this compound's unique electronic and steric properties make it a valuable precursor for a diverse range of complex molecules. Its structural features, particularly the reactive halogen substituents and the ketone functional group, allow for a multitude of chemical transformations. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and significant applications, with a focus on its role as a versatile building block in the development of pharmaceuticals and advanced materials for researchers, scientists, and drug development professionals.[1]
Physicochemical Properties
The physical and chemical characteristics of 1-(2-Bromo-5-chlorophenyl)ethanone are fundamental to its handling, reactivity, and application. These properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 935-99-9 | [2] |
| Molecular Formula | C₈H₆BrClO | [2] |
| Molecular Weight | 233.49 g/mol | [2] |
| IUPAC Name | 1-(2-bromo-5-chlorophenyl)ethanone | [2] |
| Synonyms | 2'-Bromo-5'-chloroacetophenone | [2] |
| Appearance | Solid | [1] |
| Melting Point | Approx. 155-156 °C (at reduced pressure) | [1] |
Synthesis and Mechanism
The most common and industrially scalable method for the synthesis of 1-(2-Bromo-5-chlorophenyl)ethanone is the Friedel-Crafts acylation of 1-bromo-4-chlorobenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.
Reaction Mechanism: The Formation of the Acylium Ion
The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The mechanism is initiated by the reaction of acetyl chloride with AlCl₃ to form a highly electrophilic acylium ion. This ion is resonance-stabilized, making it an effective electrophile for the subsequent attack on the aromatic ring.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a composite based on established procedures for the Friedel-Crafts acylation of halogenated benzenes.
Materials:
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1-Bromo-4-chlorobenzene
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Crushed ice
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Concentrated hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb the evolved HCl gas. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon).
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Reagent Addition: Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous dichloromethane. The mixture is cooled to 0 °C in an ice bath. A solution of 1-bromo-4-chlorobenzene (1.0 equivalent) and acetyl chloride (1.05 equivalents) in anhydrous dichloromethane is added dropwise via the addition funnel over 30-45 minutes, maintaining the internal temperature below 5 °C.
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Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for an additional 2-4 hours and monitored by Thin Layer Chromatography (TLC).
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Work-up: The reaction mixture is carefully and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex.
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Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.
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Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude 1-(2-Bromo-5-chlorophenyl)ethanone can be further purified by recrystallization or column chromatography.
Caption: Synthesis workflow for 1-(2-Bromo-5-chlorophenyl)ethanone.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 1-(2-Bromo-5-chlorophenyl)ethanone stems from its multiple reactive sites. The ketone functionality can undergo a variety of reactions such as reduction to an alcohol, reductive amination, and aldol condensations. The bromine atom, being ortho to the acetyl group, is activated towards nucleophilic aromatic substitution and is a key site for cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom is generally less reactive than the bromine in such cross-coupling reactions, allowing for selective functionalization.
A significant application of this compound is in the synthesis of heterocyclic structures, which are prevalent in many biologically active molecules.[1] For instance, it is a key precursor for the synthesis of substituted pyrazoles.
Exemplary Protocol: Synthesis of a 3-(2-Bromo-5-chlorophenyl)-5-substituted-1H-pyrazole
This protocol illustrates the reaction of 1-(2-Bromo-5-chlorophenyl)ethanone with a hydrazine derivative to form a pyrazole ring, a common scaffold in medicinal chemistry.
Procedure:
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A mixture of 1-(2-Bromo-5-chlorophenyl)ethanone (1.0 equivalent) and a substituted hydrazine (e.g., hydrazine hydrate or phenylhydrazine, 1.1 equivalents) in ethanol is refluxed for 4-6 hours.
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The progress of the reaction is monitored by TLC.
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Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
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The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired pyrazole derivative.
Caption: A general pathway for the synthesis of pyrazole derivatives.
Analytical Characterization
The structural confirmation and purity assessment of 1-(2-Bromo-5-chlorophenyl)ethanone are typically performed using standard analytical techniques. While a publicly available, dedicated spectrum for this specific compound is not readily found, the expected spectral data can be reliably predicted based on its structure and data from closely related isomers.[3][4]
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the methyl protons of the acetyl group at around δ 2.6 ppm. The aromatic region should display three distinct signals corresponding to the three protons on the phenyl ring. The proton ortho to the bromine atom would likely appear as a doublet, the proton between the bromine and chlorine as a doublet of doublets, and the proton ortho to the chlorine as a doublet.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show a signal for the carbonyl carbon around δ 195-200 ppm and a signal for the methyl carbon around δ 25-30 ppm. The aromatic region would display six distinct signals for the six carbons of the phenyl ring, with their chemical shifts influenced by the bromo, chloro, and acetyl substituents.
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IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations of the methyl and aromatic groups, and C=C stretching vibrations of the aromatic ring.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and characteristic isotopic peaks (M+2) due to the presence of bromine and chlorine atoms, which would aid in confirming the elemental composition.
Safety and Handling
1-(2-Bromo-5-chlorophenyl)ethanone is classified as harmful and an irritant.[2] Proper safety precautions must be observed during its handling and storage.
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GHS Hazard Statements:
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Personal Protective Equipment (PPE): It is essential to use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
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Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1-(2-Bromo-5-chlorophenyl)ethanone is a strategically important chemical intermediate with a well-defined profile of reactivity that makes it highly valuable in synthetic organic chemistry. Its utility as a precursor for a wide array of heterocyclic compounds, particularly those with potential biological activity, underscores its significance in the field of drug discovery and development.[1] The synthetic routes to this compound are well-established, and its chemical transformations are predictable, making it a reliable building block for complex molecular architectures. As research in medicinal chemistry and materials science continues to advance, the demand for such versatile intermediates is expected to grow, further solidifying the role of 1-(2-Bromo-5-chlorophenyl)ethanone in scientific innovation.
References
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Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link]
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Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
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PubChem. (n.d.). 1-(2-Bromo-5-chlorophenyl)ethanone. [Link]
